5-methyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid
Description
This compound features a pyrazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2. The pyrazole core is fused to a 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl moiety, creating a bicyclic structure. The hexahydroquinazolinone ring introduces partial saturation, which may enhance conformational flexibility and binding affinity to biological targets .
Properties
IUPAC Name |
5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-9(12(19)20)6-14-17(7)13-15-10-5-3-2-4-8(10)11(18)16-13/h6H,2-5H2,1H3,(H,19,20)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNZSPFGJGPTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC3=C(CCCC3)C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring fused with a hexahydroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 270.28 g/mol. The presence of functional groups such as carboxylic acid and carbonyl enhances its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 5-methyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid displayed significant inhibitory effects against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, the compound was effective against breast cancer and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Experimental models have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus | Significant inhibition observed at concentrations above 50 µg/mL |
| Study 2 | Investigated anticancer effects on MCF-7 and A549 cell lines | Induced apoptosis via caspase activation at IC50 values of 15 µM |
| Study 3 | Assessed anti-inflammatory effects in LPS-stimulated macrophages | Reduced TNF-alpha levels by 40% at 10 µM concentration |
The biological activity of 5-methyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may modulate receptors involved in inflammatory pathways.
- DNA Interaction : The compound can intercalate with DNA, disrupting replication in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives were synthesized and tested against various pathogens. The results indicated that compounds with specific substituents showed enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , suggesting potential applications in developing new antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Pathogen | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 | 16 |
| 6e | Pseudomonas aeruginosa | 12.5 | 19 |
| 9a | Candida albicans | 25 | 14 |
Anticancer Properties
5-methyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid has also been evaluated for its anticancer potential. Studies indicate that certain derivatives demonstrate cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These findings suggest a pathway for the development of new anticancer agents based on this compound .
Table 2: Cytotoxicity of Pyrazole Derivatives on Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 7b | HeLa | 15 |
| 8c | MCF7 | 20 |
| 9d | A549 | 10 |
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the growth of various plant pathogens. Research indicates that certain pyrazole derivatives can effectively reduce the incidence of fungal infections in crops. This application is crucial for developing sustainable agricultural practices and minimizing chemical pesticide use .
Table 3: Efficacy of Pyrazole Derivatives Against Fungal Pathogens
| Compound ID | Fungal Pathogen | Efficacy (%) |
|---|---|---|
| 6d | Fusarium oxysporum | 85 |
| 7e | Botrytis cinerea | 75 |
| 9f | Alternaria solani | 90 |
Polymer Development
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with specific properties. Research has indicated that incorporating pyrazole units into polymer matrices can enhance thermal stability and mechanical strength .
Case Study: Synthesis of Pyrazole-Based Polymers
A recent study focused on synthesizing a series of poly(ester-imide)s using pyrazole derivatives as monomers. The resulting materials exhibited improved thermal properties compared to traditional polymers. Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirmed these enhancements .
Table 4: Thermal Properties of Pyrazole-Based Polymers
| Polymer Type | TGA Decomposition Temp (°C) | DSC Glass Transition Temp (°C) |
|---|---|---|
| Poly(ester-imide) | 350 | 120 |
| Conventional Poly(ester) | 250 | 80 |
Comparison with Similar Compounds
Key Observations:
- Hexahydroquinazolinone vs. Phenyl/Quinoline Substituents: The target compound’s partially saturated quinazolinone ring may improve solubility compared to fully aromatic systems (e.g., phenyl or quinoline derivatives) .
- Functional Group Influence : The carboxylic acid group is conserved across analogs, suggesting its role as a critical pharmacophore for hydrogen bonding or ionic interactions .
Target Compound:
- Limited direct activity data is available in the provided evidence.
Comparative Potency:
Key Observations:
- Hexahydroquinazolinone Derivatives: The addition of a hexahydroquinazolinone ring (as in the target compound and its fluorophenyl analog) correlates with improved MMP-9 inhibition compared to pyrimidine-based analogs (e.g., KD improved from 2.1 µM to 320 nM) .
- Role of Substituents : Fluorine substitution (e.g., in the fluorophenyl analog) may enhance binding affinity through hydrophobic interactions or electron-withdrawing effects .
Physicochemical Properties
- Solubility: The carboxylic acid group in all analogs likely enhances water solubility. However, the hexahydroquinazolinone ring may reduce crystallinity compared to fully aromatic systems .
- Stability: Partial saturation in the quinazolinone ring could improve metabolic stability compared to unsaturated analogs .
Challenges and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
